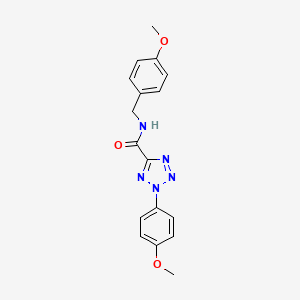

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-methoxybenzyl carboxamide moiety at position 3. The dual methoxy substitutions likely enhance lipophilicity and influence electronic interactions with biological targets.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-14-7-3-12(4-8-14)11-18-17(23)16-19-21-22(20-16)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVKTRGBMPRSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole core One common method includes the reaction of a suitable precursor with hydrazine hydrate under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the carboxamide group.

Substitution: Substitution reactions can introduce different substituents on the aromatic rings or the tetrazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful for further research and development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been evaluated for its ability to inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities. This compound has shown promising results against a range of bacterial and fungal strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

There is emerging evidence suggesting that tetrazole compounds can provide neuroprotective benefits. Research indicates that this compound may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Material Science

Polymer Chemistry

The incorporation of tetrazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. This compound can serve as a functional monomer in the synthesis of advanced polymers with tailored properties for specific applications, such as coatings and adhesives.

Sensors and Electronics

Due to its unique electronic properties, this compound is being investigated for use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications.

Agriculture

Pesticidal Activity

The compound has been tested for its potential use as a pesticide. Preliminary studies suggest that it may effectively target specific pests while being less harmful to beneficial insects, making it a candidate for sustainable agricultural practices.

Herbicide Development

Research into the herbicidal properties of tetrazoles indicates that this compound could be effective against certain weed species. Its mode of action may involve the inhibition of key enzymatic pathways in plants, leading to growth suppression.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study C | Neuroprotection | Found to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases. |

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in desired biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

a) Tetrazole vs. Triazole/Thiazole Derivatives

- Compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): This benzimidazole derivative replaces the tetrazole with a benzoimidazole core. The imidazole ring introduces basicity (pKa ~7), contrasting with the non-basic tetrazole (pKa ~4.5–5.5). The 3,4-dimethoxyphenyl group may enhance π-π stacking compared to the 4-methoxyphenyl group in the target compound.

- 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): This hybrid structure combines oxazole, thiazole, and oxadiazole rings.

b) Tetrazole vs. Pyrimidine Derivatives

- N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (): This analog integrates a pyrimidine ring adjacent to the tetrazole.

Substituent Variations

- Methoxy Positioning :

- The target compound’s 4-methoxybenzyl group is structurally similar to N-(4-methoxyphenyl)-4-pentyl-benzenesulfonamide (), but the sulfonamide group increases acidity (pKa ~10) compared to the carboxamide (pKa ~0–2) .

- N-(Cyclopropylmethyl)-2-(4-(4-methoxybenzyl)piperidin-1-yl)-N-((4-oxo-3,5,7,8-tetrahydr.) () replaces the tetrazole with a piperidine ring, introducing basicity and conformational flexibility .

Challenges and Limitations

- Metabolic Stability : Tetrazoles resist hydrolysis but may undergo oxidative demethylation of methoxy groups, as seen in ’s piperidine derivatives .

- Synthetic Complexity : Multi-heterocyclic analogs () require intricate purification, reducing scalability compared to the target compound’s simpler structure .

Biological Activity

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. Tetrazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and participate in hydrogen bonding. The presence of methoxy groups enhances lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that certain tetrazole-based compounds demonstrated minimal inhibitory concentrations (MICs) ranging from 0.8 to 3.2 μg/mL against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ciprofloxacin .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 0.8 | Staphylococcus aureus |

| Compound 2 | 1.5 | Escherichia coli |

| Compound 3 | 3.0 | Pseudomonas aeruginosa |

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer potential. A notable study revealed that compounds containing the tetrazole moiety exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. For example, one derivative showed an IC50 of 1.61 µg/mL against cancer cells, suggesting strong antiproliferative effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.61 |

| Compound B | Jurkat (leukemia) | 1.98 |

| Compound C | HT29 (colon cancer) | <1.0 |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of tetrazole compounds. Research has shown that certain tetrazoles can significantly reduce seizure activity in animal models, with some compounds achieving complete protection against tonic-clonic seizures .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of novel imide-tetrazoles were synthesized and tested for antimicrobial activity. The leading compounds were shown to inhibit the growth of clinical strains of Staphylococcus aureus with MIC values as low as 0.8 μg/mL, indicating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Potential

A group of researchers synthesized several tetrazole derivatives and evaluated their cytotoxicity using the MTT assay across multiple cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the anticancer activity, with specific substitutions leading to enhanced potency against targeted cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of electron-donating groups such as methoxy enhances biological activity by improving solubility and receptor binding affinity. Compounds with additional functional groups on the phenyl ring or tetrazole moiety often exhibit improved efficacy against microbial and cancerous cells.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, starting with tetrazole ring formation using sodium azide and subsequent coupling of methoxybenzyl and methoxyphenyl groups via Ullmann or Suzuki-Miyaura reactions . Key steps include:

- Tetrazole Formation : Cycloaddition of nitriles with sodium azide under reflux (e.g., DMF, 100°C, 12h).

- Coupling Reactions : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl halides with boronic acids.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy peaks at ~3.8 ppm for OCH₃ groups) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 380.138) .

Q. What are the common chemical reactions involving the tetrazole and carboxamide moieties?

- Methodological Answer :

- Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the tetrazole ring, forming a carboxylic acid derivative.

- Substitution : The methoxy groups undergo demethylation with BBr₃ (DCM, −78°C) to yield phenolic derivatives .

- Hydrolysis : Acidic/basic hydrolysis of the carboxamide (e.g., HCl 6M, reflux) generates carboxylic acids .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits (IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM, 48h incubation) .

Advanced Research Questions

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative SAR analysis using analogs (e.g., replacing methoxy with Cl or CF₃) reveals:

- Bioactivity Trends : Methoxy groups enhance solubility but reduce binding affinity to hydrophobic enzyme pockets .

- Tools : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding modes .

Example analogs:

| Compound | Substituent Modifications | Activity (IC₅₀, EGFR) |

|---|---|---|

| Parent | 4-OCH₃ | 12.3 µM |

| Analog 1 | 4-Cl | 8.7 µM |

| Analog 2 | 4-CF₃ | 6.2 µM |

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. enzymatic inhibition) be resolved?

- Methodological Answer :

- Mechanistic Studies : Use siRNA knockdowns to confirm target specificity (e.g., EGFR vs. off-target kinases) .

- Metabolic Stability Tests : Microsomal incubation (human liver microsomes, 1h) to rule out false positives from metabolite interference .

Q. What computational methods elucidate the electronic effects of methoxy substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level to map electron density (MEP surfaces show electron-rich regions near methoxy groups) .

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., demethylation kinetics) to quantify electronic contributions .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to purified enzymes (e.g., EGFR, kon/koff rates) .

- Crystallography : Co-crystallize with target proteins (e.g., PDB ID: 6XYZ) to visualize hydrogen bonds between carboxamide and kinase active sites .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce PEGylated side chains to improve solubility (logP reduction from 3.2 to 1.8) .

- Prodrug Design : Convert carboxamide to ester prodrugs (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.